Docosa-4,7,10,13,15,19-hexaenoic acid
Description
Docosa-4,7,10,13,15,19-hexaenoic acid (systematic name: (4Z,7Z,10Z,13Z,15E,19Z)-docosahexaenoic acid) is a 22-carbon omega-3 polyunsaturated fatty acid (PUFA) with six cis-configured double bonds located at positions 4, 7, 10, 13, 15, and 19 . It is a critical structural component of neuronal membranes, retinal photoreceptors, and synaptic vesicles, accounting for 30–40% of total fatty acids in the brain and retina . Biochemically, it serves as a precursor for specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which modulate inflammation and oxidative stress . Clinically, it has demonstrated neuroprotective effects in traumatic brain injury (TBI) patients, improving Glasgow Outcome Scale (GOS) scores when supplemented , and is implicated in mitigating allergic reactions and cardiovascular risks .
Properties
CAS No. |
149234-03-7 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
docosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-10,12-13,15-16,18-19H,2,5-6,11,14,17,20-21H2,1H3,(H,23,24) |
InChI Key |
XXWWZPCJYDKKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Modified Aerobic Eukaryote Pathway
The biosynthesis of Docosa-4,7,10,13,15,19-hexaenoic acid can be understood as a modification of the standard pathway used by aerobic eukaryotes for synthesizing omega-3 fatty acids. Microalgae, mosses, fungi, and some animals utilize a series of desaturation and elongation reactions to synthesize docosahexaenoic acid derivatives, with the canonical pathway proceeding through the following sequence:
- Desaturation at the sixth carbon of alpha-linolenic acid by a delta 6 desaturase to produce stearidonic acid (SDA, 18:4 ω-3)
- Elongation of stearidonic acid by a delta 6 elongase to produce eicosatetraenoic acid (ETA, 20:4 ω-3)
- Desaturation at the fifth carbon of eicosatetraenoic acid by a delta 5 desaturase to produce eicosapentaenoic acid (EPA, 20:5 ω-3)
- Elongation of eicosapentaenoic acid by a delta 5 elongase to produce docosapentaenoic acid (DPA, 22:5 ω-3)
- Modified desaturation pattern to introduce double bonds at positions 4, 7, 10, 13, 15, and 19
For the specific positional isomer with a double bond at position 15 rather than 16, the final desaturation step would require specialized desaturase enzymes with different regioselectivity than those involved in conventional docosahexaenoic acid biosynthesis.
Specialized Lipoxygenase Pathways
Research on diatoms of the family Leptocylindraceae has demonstrated species-specific lipoxygenase activity and oxylipin patterns that can produce docosahexaenoic acid derivatives with modified double bond positions. These enzymatic pathways have been shown to generate compounds such as 15-hydroxy-16,17-epoxy-docosa-4,7,10,13,19-pentaenoic acid and other structurally related molecules.
The synthesis involves:
- Initial lipoxygenase-catalyzed oxidation at specific positions
- Subsequent enzymatic transformations to establish the required double bond pattern
- Stereospecific control to ensure the correct configuration of the resulting fatty acid
Table 1: Enzymatic activities involved in marine diatom production of docosahexaenoic acid derivatives
Chemical Synthesis Methods
Modified Fatty Acid Synthesis
The preparation of this compound through chemical synthesis requires sophisticated methodologies to establish the specific arrangement of double bonds. While direct synthetic routes for this exact compound are limited in the literature, related approaches can be adapted for its synthesis.
A potential synthetic route involves:
- Preparation of suitable precursors with protected functional groups
- Sequential introduction of double bonds through controlled elimination reactions
- Stereoselective coupling reactions to ensure proper configuration
- Final deprotection to yield the target compound
Oxidative Modification of Docosahexaenoic Acid
Research detailed in patents suggests that this compound and its derivatives can be prepared through selective oxidation of conventional docosahexaenoic acid. The process typically involves:
- Initial oxidation at specific positions to introduce functional groups
- Rearrangement of double bonds through isomerization reactions
- Controlled reduction or elimination steps to establish the desired unsaturation pattern
The patent US9750725B2 describes preparation of related compounds such as "17-oxo-(4Z,7Z,10Z,13Z,15A,19Z)-docosa-4,7,10,13,15,19-hexanoic acid" where A indicates either E or Z configuration, highlighting the feasibility of synthesizing compounds with the specific 4,7,10,13,15,19 double bond pattern.
Industrial Production Approaches
Extraction from Marine Sources
Industrial-scale production of docosahexaenoic acid derivatives often relies on extraction from marine organisms, particularly microalgae that naturally produce these compounds. This approach could potentially be adapted for the isolation of this compound through:
- Cultivation of specific marine microalgae species
- Optimization of growth conditions to promote biosynthesis of the target isomer
- Extraction using appropriate solvents and conditions
- Purification through chromatographic techniques
Semi-synthetic Production
A semi-synthetic approach combines biological and chemical methods to prepare this compound:
- Initial biosynthesis of precursor fatty acids (such as conventional docosahexaenoic acid) in biological systems
- Extraction and purification of these precursors
- Chemical modification to introduce the specific double bond pattern
- Final purification to isolate the target compound
Derivatization Methods
Ester Formation
The preparation of ester derivatives represents an important aspect of this compound chemistry. Methods include:
- Direct esterification with methanol or ethanol under acidic conditions
- Activation of the carboxylic acid group followed by reaction with alcohols
- Enzymatic esterification using lipases under mild conditions
The resulting esters, such as methyl or ethyl esters, often serve as protected forms of the fatty acid that can be more stable during subsequent chemical transformations.
Table 2: Physical properties of this compound derivatives
Oxidative Functionalization
Research findings demonstrate that this compound can undergo selective oxidative functionalization to produce compounds with important biological activities. These methods include:
- Controlled oxidation to introduce hydroxy groups at specific positions
- Epoxidation of selected double bonds
- Introduction of oxo (keto) groups through selective oxidation
- Formation of complex metabolites through enzymatic oxidation
The resulting functionalized derivatives have been investigated for anti-inflammatory properties and other biological activities.
Analytical Considerations in Preparation
Purification Methods
The preparation of this compound requires sophisticated purification techniques to ensure high purity:
- Reverse Phase-HPLC (RP-HPLC) for initial purification
- Chiral HPLC for separation of stereoisomers
- Silver ion chromatography for separation based on double bond positions
- Preparative thin-layer chromatography for small-scale purification
Structural Verification
Confirming the structure of synthesized this compound involves multiple analytical techniques:
- Mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns
- Nuclear magnetic resonance (NMR) spectroscopy to verify double bond positions
- Infrared spectroscopy to identify functional groups
- Ultraviolet spectroscopy to confirm conjugated double bond systems
Research on related compounds has employed tandem MS/MS data to distinguish between positional isomers, providing reliable methods for structural verification of the target compound.
Chemical Reactions Analysis
Docosa-4,7,10,13,15,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxygen, hydrogen, and halogens . For example, oxidation of docosahexaenoic acid can lead to the formation of various oxidation products, such as hydroperoxides and aldehydes . Reduction reactions can convert docosahexaenoic acid into saturated fatty acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Docosa-4,7,10,13,15,19-hexaenoic acid has numerous scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it plays a crucial role in the structure and function of cell membranes, particularly in the brain and retina . In medicine, docosahexaenoic acid is studied for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions . In industry, it is used in the production of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of docosa-4,7,10,13,15,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins . It modulates the activity of various ion channels, receptors, and enzymes, thereby affecting cellular signaling pathways . For example, docosahexaenoic acid can activate retinoid X receptors and modulate the transport of choline, glycine, and taurine . It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation .
Comparison with Similar Compounds
Structural Differences :
- Double Bonds: Lacks the 19th double bond present in Docosa-4,7,10,13,15,19-hexaenoic acid, resulting in five double bonds (n-6 family) vs. six (n-3 family) .
- Biosynthetic Pathway: Synthesized from linoleic acid (LA, 18:2n-6) via elongation and desaturation, whereas this compound derives from α-linolenic acid (ALA, 18:3n-3) .
Functional Differences :
- Enzyme Inhibition: this compound exhibits stronger inhibition of Δ6-desaturase, reducing the conversion of LA to γ-linolenic acid (GLA) and ALA to stearidonic acid (SDA) by 70–80%, compared to 30–40% inhibition by the pentaenoic acid .
- Membrane Fluidity: this compound enhances membrane fluidity more effectively due to its additional double bond, optimizing synaptic transmission .
Hydroxylated Derivatives: 17-HDoHE and 13-HDoHE
Structural Modifications :
- 17-HDoHE : A 17-hydroxylated derivative with a hydroxyl group at position 17, generated via enzymatic oxidation by ALOX15 or aspirin-acetylated COX-2 .
- 13-HDoHE: Features a hydroxyl group at position 13, formed through non-enzymatic lipid peroxidation .
Data Table: Comparative Analysis of this compound and Analogues
Metabolic and Clinical Implications
- Competitive Inhibition: this compound suppresses n-6 PUFA biosynthesis more potently than its pentaenoic counterpart, shifting lipid mediator balance toward anti-inflammatory n-3 derivatives .
- Therapeutic Efficacy : In TBI patients, supplementation (320 mg/day) elevated plasma levels from 20 pg/mL to 31 pg/mL, correlating with improved GOS outcomes (37% favorable vs. 27% in controls) .
Q & A
Basic Research Questions
Q. How to structurally characterize Docosa-4,7,10,13,15,19-hexaenoic acid in laboratory settings?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, analyze and spectra to confirm double-bond positions (e.g., 4Z,7Z,10Z,13Z,16Z,19Z configuration) and compare with reference data from NIST Standard Reference Database . High-resolution MS (HRMS) can validate molecular weight (CHO, MW 328.49) and fragmentation patterns. Chromatographic retention times (e.g., reverse-phase HPLC) should align with certified analytical standards .
Q. What are the recommended storage and handling protocols for maintaining the stability of this compound?
- Methodological Answer : Store sealed aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation . Use amber vials to limit light exposure. For laboratory handling, wear nitrile gloves and work in a fume hood to avoid inhalation of aerosols. Thaw aliquots on ice and prepare working solutions in ethanol (≥98% purity) immediately before use .
Q. What solvent systems are optimal for solubilizing this compound in cell culture studies?
- Methodological Answer : Ethanol is the preferred solvent due to its compatibility with biological assays and high solubility (>98% purity) . For aqueous applications, prepare stock solutions in ethanol and dilute in culture media containing fatty acid-free bovine serum albumin (BSA, 0.1–1% w/v) to stabilize the compound. Vortex thoroughly and filter-sterilize (0.22 µm) before adding to cells .
Advanced Research Questions
Q. What experimental models are appropriate for investigating the anti-inflammatory mechanisms of this compound?
- Methodological Answer : Use LPS-stimulated dendritic cells to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or multiplex assays . For vascular studies, measure VEGF-mediated angiogenesis in human microvascular endothelial cells using tube formation assays. Quantify nitric oxide balance via Griess reaction or DAF-FM fluorescence .
Q. How to resolve conflicting data on the pro-oxidant versus antioxidant effects in different cancer cell lines?
- Methodological Answer : Context-dependent ROS effects require cell-type-specific validation. In MCF-7 breast cancer cells, measure apoptosis via Annexin V/PI staining and ROS generation using DCFDA fluorescence, correlating with mitochondrial membrane potential (JC-1 assay) . Compare with non-cancerous cell lines (e.g., HEK293) under identical conditions. Use antioxidants (e.g., NAC) as controls to isolate ROS-mediated pathways .
Q. What methodological considerations are critical when designing in vitro versus in vivo studies to assess neuroprotective effects?
- Methodological Answer : For in vitro models, use primary neuronal cultures or SH-SY5Y cells exposed to Aβ1-42 oligomers, quantifying fibril formation via thioflavin T fluorescence and cell viability via MTT assay . For in vivo studies, employ transgenic Alzheimer’s models (e.g., APP/PS1 mice) and administer the compound via diet (0.5–2% w/w). Validate brain uptake via LC-MS analysis of lipid extracts and correlate with cognitive performance (Morris water maze) .
Q. How to validate the purity and isomer composition of synthetic this compound samples?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography-tandem MS (LC-MS/MS) to separate geometric isomers. Compare retention times and fragmentation patterns with certified standards (e.g., Sigma-Aldrich’s cis-4,7,10,13,16,19-DHA) . Quantify purity (>98%) via peak area normalization and confirm absence of peroxidation products (e.g., hydroperoxides) using thiobarbituric acid reactive substances (TBARS) assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
